![molecular formula C10H10N2O4S B12555642 2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]- CAS No. 143248-72-0](/img/structure/B12555642.png)
2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]- is a heterocyclic compound that features a benzene ring fused to a thiazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the nitration of a precursor compound followed by cyclization to form the benzothiazinone structure. The reaction conditions often include the use of strong acids and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the nitrooxy group to other functional groups, such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]- involves its interaction with specific molecular targets. The nitrooxy group can release nitric oxide, which has various biological effects, including vasodilation and antimicrobial activity. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2H-1,3-Benzothiazin-4(3H)-one: Lacks the nitrooxy group, resulting in different chemical and biological properties.
3-[2-(Nitrooxy)ethyl]-2H-1,3-Benzoxazin-4(3H)-one: Similar structure but with an oxygen atom in place of sulfur, leading to different reactivity and applications.
Uniqueness
2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]- is unique due to the presence of both the benzothiazinone core and the nitrooxy group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propiedades
Número CAS |
143248-72-0 |
|---|---|
Fórmula molecular |
C10H10N2O4S |
Peso molecular |
254.26 g/mol |
Nombre IUPAC |
2-(4-oxo-2H-1,3-benzothiazin-3-yl)ethyl nitrate |
InChI |
InChI=1S/C10H10N2O4S/c13-10-8-3-1-2-4-9(8)17-7-11(10)5-6-16-12(14)15/h1-4H,5-7H2 |
Clave InChI |
GVXLHVZOVFVWHB-UHFFFAOYSA-N |
SMILES canónico |
C1N(C(=O)C2=CC=CC=C2S1)CCO[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene](/img/structure/B12555567.png)
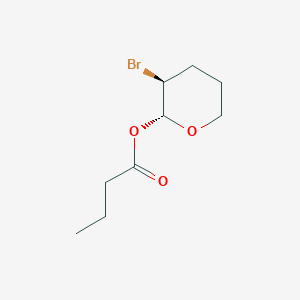
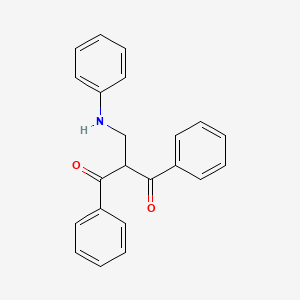
![5-chloro-2-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic Acid](/img/structure/B12555576.png)

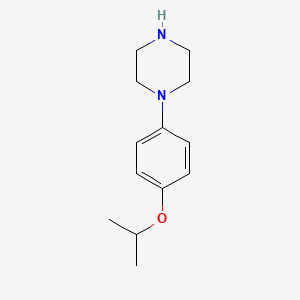
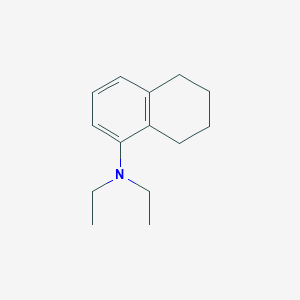
![Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl-](/img/structure/B12555595.png)
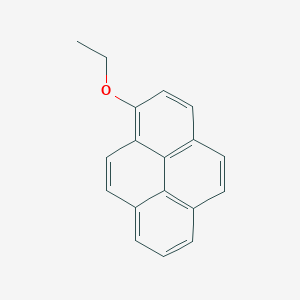


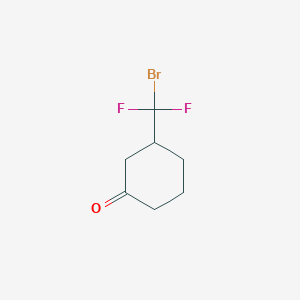
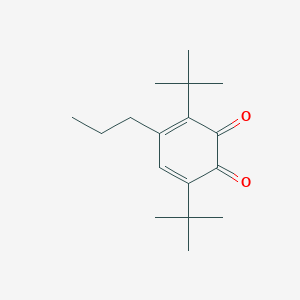
![2,5-Bis[(propan-2-yl)oxy]benzoic acid](/img/structure/B12555649.png)
